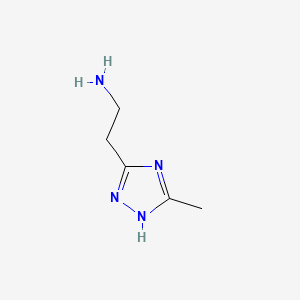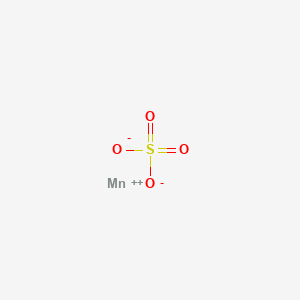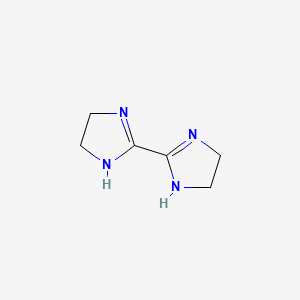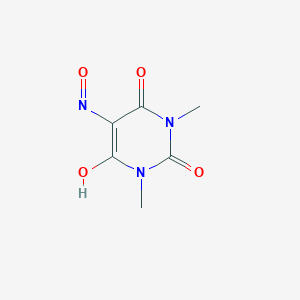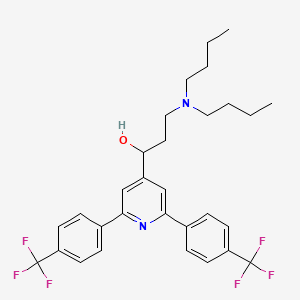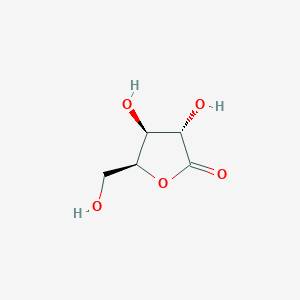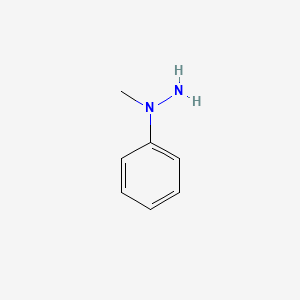
1-メチル-1-フェニルヒドラジン
概要
説明
1-Methyl-1-phenylhydrazine is an organic compound with the molecular formula C₇H₁₀N₂. It is a derivative of hydrazine, characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atoms. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
科学的研究の応用
1-Methyl-1-phenylhydrazine has several scientific research applications:
作用機序
Target of Action
1-Methyl-1-phenylhydrazine primarily targets the respiratory system . The compound interacts with the cells in the respiratory system, leading to various biochemical reactions.
Mode of Action
The mode of action of 1-Methyl-1-phenylhydrazine involves its interaction with aldehydes and ketones to form hydrazones . The nitrogen in the hydrazine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The primary biochemical pathway affected by 1-Methyl-1-phenylhydrazine is the formation of hydrazones from aldehydes and ketones . This process involves the nucleophilic addition of the nitrogen in the hydrazine to the carbonyl carbon in the aldehyde or ketone . The resulting hydrazone can then be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat .
Result of Action
The primary result of the action of 1-Methyl-1-phenylhydrazine is the formation of hydrazones from aldehydes and ketones . This reaction can lead to various downstream effects, depending on the specific aldehyde or ketone involved. For example, the formation of a hydrazone from an aldehyde or ketone can lead to the reduction of the carbonyl group to an alkane .
生化学分析
Biochemical Properties
1-Methyl-1-phenylhydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in organic synthesis . The compound’s interaction with biomolecules such as enzymes and proteins can lead to the formation of stable complexes, influencing various biochemical pathways. For instance, 1-Methyl-1-phenylhydrazine can act as a nucleophile, reacting with carbonyl groups in biomolecules to form hydrazones .
Cellular Effects
1-Methyl-1-phenylhydrazine has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to form stable complexes with biomolecules can lead to changes in cellular activities, including enzyme inhibition or activation . Additionally, 1-Methyl-1-phenylhydrazine may induce oxidative stress in cells, leading to cellular damage and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-Methyl-1-phenylhydrazine involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, 1-Methyl-1-phenylhydrazine can inhibit the activity of certain enzymes by forming stable hydrazone complexes with their active sites . This interaction can result in changes in gene expression and alterations in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-phenylhydrazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Methyl-1-phenylhydrazine can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-Methyl-1-phenylhydrazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, 1-Methyl-1-phenylhydrazine can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
1-Methyl-1-phenylhydrazine is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with biomolecules can affect the overall metabolic balance within cells . Additionally, 1-Methyl-1-phenylhydrazine can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of 1-Methyl-1-phenylhydrazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and overall effectiveness .
Subcellular Localization
1-Methyl-1-phenylhydrazine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects .
準備方法
化学反応の分析
1-Methyl-1-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes or nitroso compounds.
Reduction: It can be reduced to form hydrazones or amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with carbonyl compounds to form hydrazones.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide.
類似化合物との比較
1-Methyl-1-phenylhydrazine can be compared with other similar compounds:
Phenylhydrazine: Unlike 1-Methyl-1-phenylhydrazine, phenylhydrazine lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.
N-Methyl-N-phenylhydrazine: This compound is similar but has different reactivity due to the presence of an additional methyl group on the nitrogen atom.
N,N-Dimethylhydrazine: This compound has two methyl groups attached to the nitrogen atoms, making it more sterically hindered and less reactive in nucleophilic substitution reactions.
特性
IUPAC Name |
1-methyl-1-phenylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(8)7-5-3-2-4-6-7/h2-6H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOODERJGVWYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060678 | |
| Record name | Hydrazine, 1-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-40-6 | |
| Record name | 1-Methyl-1-phenylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1-phenylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, 1-methyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, 1-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1-phenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLPHENYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHB9CZB63U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1-Methyl-1-phenylhydrazine in organic chemistry?
A1: 1-Methyl-1-phenylhydrazine is widely employed as a derivatizing agent in analytical chemistry. It reacts with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. These hydrazones often exhibit improved volatility and detectability in analytical techniques like gas chromatography-mass spectrometry (GC-MS). [, ] For instance, it aids in identifying pyrrolidinophenone-type designer drugs when combined with soft ionization techniques in GC-TOFMS. []
Q2: Can you elaborate on the reaction mechanism of 1-Methyl-1-phenylhydrazine with carbonyl compounds?
A2: The reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen lone pair of 1-Methyl-1-phenylhydrazine attacks the electrophilic carbon of the carbonyl group, forming a tetrahedral intermediate. Subsequent dehydration, often facilitated by acidic conditions, leads to the formation of the hydrazone.
Q3: Beyond analytical applications, how else is 1-Methyl-1-phenylhydrazine utilized in chemical synthesis?
A3: It serves as a valuable reagent in synthesizing various heterocyclic compounds. For example, it reacts with α-benzoyl-benzylcyanide to yield 5-amino-1-alkyl-3,4-diphenyl-pyrazoles. [] This reaction involves a unique elimination and cyclization sequence.
Q4: Are there any notable reactions of 1-Methyl-1-phenylhydrazine with inorganic compounds?
A4: Yes, research indicates that 1-Methyl-1-phenylhydrazine reacts with tetrasulfur tetranitride (N4S4). [] This reaction results in the cleavage of the nitrogen-nitrogen bond in 1-Methyl-1-phenylhydrazine, showcasing its reactivity with inorganic sulfur-nitrogen compounds.
Q5: Has 1-Methyl-1-phenylhydrazine been utilized in the synthesis of complex organic structures?
A5: Indeed, it plays a key role in synthesizing the pentaleno[2,1-b:5,4-b′]diindole and pentaleno[2,1-b:5,6-b′]diindole skeletons. [] This synthesis involves a twofold Fischer indole cyclization using cis-bicyclo[3.3.0]octane-3,7-dione and highlights the utility of 1-Methyl-1-phenylhydrazine in constructing fused ring systems.
Q6: What are the structural characteristics of 1-Methyl-1-phenylhydrazine?
A6:
- Spectroscopic Data: Characterization data can be found in various research articles. For instance, ideal-gas enthalpy of formation is reported for 1-methyl-1-phenylhydrazine. []
Q7: Are there any environmental concerns regarding 1-Methyl-1-phenylhydrazine?
A7: While specific data might be limited, the presence of hydrazine derivatives in surface water is a concern. A study developed a sensitive UHPLC-MS/MS method to determine alkylhydrazines, including 1-methyl-1-phenylhydrazine, in surface water. [] This highlights the importance of monitoring its presence and potential impact on aquatic environments.
Q8: What is the significance of studying the reaction of 1-Methyl-1-phenylhydrazine with oxidovanadium complexes?
A8: Investigating the reaction with oxidovanadium(V)-salan complexes provides insights into the pathway of hydrazine formation by vanadium nitrogenase. [] This research sheds light on the potential role of vanadium complexes in biological nitrogen fixation processes.
Q9: Beyond its use as a reagent, has 1-Methyl-1-phenylhydrazine been explored in the context of metal complexes?
A9: Yes, research has led to the synthesis of a vanadium(V) chloride complex containing 1-methyl-1-phenylhydrazine ligands. [] This complex exhibits simultaneous coordination of side-on hydrazine and end-on hydrazide (2-), demonstrating the versatility of 1-methyl-1-phenylhydrazine in coordinating to metal centers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1203565.png)
